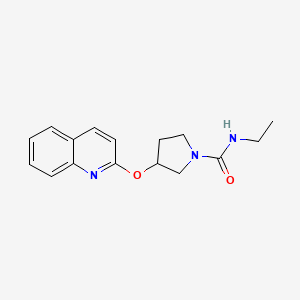

N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-quinolin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-17-16(20)19-10-9-13(11-19)21-15-8-7-12-5-3-4-6-14(12)18-15/h3-8,13H,2,9-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTATTQBCBTLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a pyrrolidine derivative in the presence of a suitable base.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the resulting intermediate with an appropriate amine, such as ethylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonyl group in the compound enables reactivity typical of sulfonamides. Key findings include:

-

Sulfonylation : The sulfonyl group is introduced via reaction of the parent azepane with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dry methylene chloride) .

-

Nucleophilic Substitution : The sulfonamide’s nitrogen can act as a weak nucleophile, participating in alkylation or acylation reactions. For example, coupling with carboxylic acids using HATU yields amide derivatives .

Table 1: Representative Sulfonamide Reactions

Azepane Ring Reactivity

The azepane core undergoes ring-opening and functionalization reactions:

-

Protonation/Deprotonation : The secondary amine in the azepane ring can be protonated under acidic conditions, enhancing solubility in polar solvents.

-

Ring Expansion/Contraction : Under strong Lewis acid catalysis (e.g., AlCl₃), azepanes may undergo ring contraction to piperidine derivatives, though this has not been explicitly reported for this compound .

Table 2: Azepane-Specific Reactions

Thiophene Ring Modifications

The 5-methylthiophene moiety participates in electrophilic aromatic substitution (EAS):

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds related to N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exhibit promising anticancer properties. Quinoline derivatives have been shown to inhibit the activity of receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in cancer progression and angiogenesis. These compounds can potentially be developed into therapeutic agents for treating hyperproliferative diseases, including various cancers .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. For instance, quinoline derivatives have been identified as inverse agonists of the human histamine H3 receptor, which may have implications in treating disorders like narcolepsy and other neurological conditions . The modulation of neurotransmitter systems through these receptors can lead to advancements in neuropharmacology.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that enhance its biological activity. Recent studies have focused on modifying the quinoline structure to improve its efficacy and selectivity against target proteins. For example, structure-activity relationship (SAR) studies have led to the development of new derivatives that show enhanced cytotoxicity against cancer cell lines .

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of quinoline derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of quinoline derivatives on neuronal cells subjected to oxidative stress. The compound exhibited protective effects by modulating pathways associated with apoptosis and inflammation, suggesting its utility in neurodegenerative diseases .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

- Ethyl as the carboxamide substituent is less lipophilic than cyclohexyl or hexyl groups (e.g., 8f, 8g) , which may influence membrane permeability and metabolic stability.

Physicochemical Properties

Data from coumarin derivatives () and related compounds highlight trends in melting points, yields, and spectral characteristics:

Notes:

- Higher yields (e.g., 68% for 8d and 8g) correlate with electron-withdrawing (bromo) or bulky (cyclohexyl) substituents, suggesting favorable reaction kinetics .

- Melting points vary significantly (124–179°C), with bromophenyl (8d) and cyclohexyl (8g) derivatives showing higher thermal stability due to stronger intermolecular forces .

Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- TRPV1 Antagonists: Pyrrolidine carboxamides with thiazole or isopropylphenyl groups () exhibit potent TRPV1 inhibition, a target for pain management. The quinoline group may enhance binding affinity through extended aromatic interactions .

- EthR Inhibitors: N-(Tetrahydrofuran-3-yl)methyl derivatives () boost ethionamide efficacy in tuberculosis treatment.

- IRAP Inhibitors: Imidazo[1,5-a]pyridine derivatives () demonstrate nanomolar activity, highlighting the importance of aromatic substituents in modulating enzyme inhibition .

Biological Activity

N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of quinoline derivatives with pyrrolidine-based carboxamides. The chemical structure is characterized by a pyrrolidine ring substituted with an ethyl group and a quinoline moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Klebsiella pneumoniae | 0.75 µg/mL |

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has been explored in the context of emerging viral infections, particularly COVID-19. Research indicates that compounds with quinoline structures can inhibit viral replication:

- Inhibition of H5N1 Virus Growth : The compound showed significant inhibition rates (up to 91.2%) against the H5N1 virus with low cytotoxicity levels .

This suggests that this compound could serve as a lead compound in the development of antiviral therapies.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | |

| KB-V1 (Cervical Cancer) | 14 | |

| HCT116 (Colon Cancer) | 22 |

The mechanism of action appears to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study involving a series of quinoline derivatives demonstrated that modifications to the structure could enhance antimicrobial potency, with N-ethyl derivatives showing superior activity against resistant bacterial strains .

- Antiviral Application in COVID-19 : In vitro studies indicated that compounds similar to this compound could inhibit SARS-CoV-2 replication, suggesting potential use as antiviral agents during viral outbreaks .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves coupling the quinoline-2-ol moiety with a functionalized pyrrolidine precursor. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during coupling to prevent side reactions.

- Nucleophilic Substitution : Reaction of 3-hydroxypyrrolidine with activated quinoline derivatives (e.g., chlorides or bromides) under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide Formation : Ethyl isocyanate or carbodiimide-mediated coupling for the N-ethyl carboxamide group.

Yield optimization requires strict control of temperature (60–80°C), solvent polarity (acetonitrile or THF), and stoichiometric ratios (1:1.2 for quinoline:pyrrolidine). Purification via column chromatography (silica gel, 9:1 petroleum ether/acetone) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and purity. Key signals include the quinoline aromatic protons (δ 8.1–8.5 ppm) and pyrrolidine N-ethyl group (δ 1.1–1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]⁺ at m/z 340.1667).

- Single-Crystal X-ray Diffraction : Crystallization from ethanol/water mixtures enables absolute configuration determination. SHELXL software refines structural parameters (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Strategies include:

- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and replicate experiments with independent batches.

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .

- Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinase domains, cross-referenced with experimental IC₅₀ values .

Q. What strategies improve the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with trifluoroacetic acid or hydrochloride to enhance aqueous solubility (tested via shake-flask method) .

- Lipid-Based Formulations : Use Cremophor EL or PEG-400 in preclinical models to improve bioavailability.

- Stability Profiling : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to probe the roles of the quinoline and pyrrolidine moieties?

- Methodological Answer :

- Analog Synthesis : Replace quinoline with isoquinoline or naphthyridine to assess π-stacking effects. Modify the pyrrolidine ring with spirocyclic or fluorinated derivatives .

- Biological Testing : Screen analogs against target panels (e.g., kinase inhibition assays) and correlate substituent effects with activity (e.g., IC₅₀ shifts >10-fold indicate critical groups) .

- Computational SAR : Density Functional Theory (DFT) calculates electronic effects (HOMO-LUMO gaps) to rationalize activity trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS simulations (30 ns, CHARMM36 force field) assess binding stability to proteins like CYP450 isoforms.

- Pharmacophore Modeling : Phase software identifies essential hydrogen-bond acceptors (quinoline oxygen) and hydrophobic pockets .

- ADMET Prediction : SwissADME estimates logP (2.5–3.5) and BBB permeability to guide lead optimization .

Data Analysis and Refinement

Q. How can conflicting crystallographic data be resolved using refinement tools?

- Methodological Answer :

- SHELX Refinement : Use SHELXL-2018 to adjust thermal parameters (U_eq) and occupancy rates for disordered atoms. Validate with R1/wR2 convergence (<5% difference) .

- Twinned Data Correction : Apply HKL-5 scaling for twinned crystals (e.g., BASF parameter >0.4) to improve electron density maps .

Q. What analytical methods identify and quantify synthetic impurities in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.